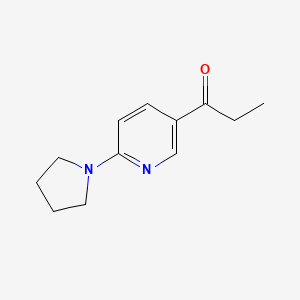

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one

Description

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is a pyridine derivative featuring a pyrrolidine ring attached to the pyridine core at the 6-position and a propan-1-one group at the 3-position. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The compound’s structure combines aromaticity (pyridine) with the conformational flexibility of pyrrolidine, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(6-pyrrolidin-1-ylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C12H16N2O/c1-2-11(15)10-5-6-12(13-9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

DUBORTZGCDCAJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of pyridine-3-boronic acid and pyrrolidine in the presence of a palladium catalyst to form the desired product . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(6-(Pyrrolidin-1-yl)naphthalen-2-yl)propan-1-one (2g)

- Structure : Replaces the pyridine ring with a naphthalene system.

- Molecular Formula : C₁₈H₂₀N₂O.

- No direct biological data provided, but the extended aromatic system may favor applications in materials science or as a fluorescent probe .

(E)-3-(Furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (7)

- Structure: Features a conjugated enone system linked to furan.

- Molecular Formula : C₁₂H₁₄N₂O₂.

- Key Differences: The α,β-unsaturated ketone introduces electrophilic reactivity, useful in Michael addition reactions. Furan’s electron-rich nature may alter electronic properties compared to pyridine derivatives.

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structure: Substitutes propan-1-one with ethanone and adds a methoxy group at the 2-position.

- Molecular Formula : C₁₂H₁₆N₂O₂.

- Catalogued as a commercial compound (MFCD number available), indicating its utility in organic synthesis .

1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one

- Structure: Contains a methyl group at the 2-position and a propylamino substituent at the 6-position.

- Molecular Formula : C₁₂H₁₈N₂O.

- Key Differences: The propylamino group introduces hydrogen-bonding capability, which may improve target binding affinity. Marketed by Parchem Chemicals (CAS 1543401-60-0), suggesting industrial relevance .

Leniolisib (1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one)

- Structure : Embeds the target compound within a larger, complex scaffold featuring trifluoromethyl and methoxy groups.

- Molecular Formula : C₂₁H₂₈F₃N₆O₆P.

- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability.

3-[6-(4-Acetylphenyl)imidazo[1,2-a]pyridin-3-yl]-1-(pyrrolidin-1-yl)propan-1-one

- Structure : Incorporates an imidazo[1,2-a]pyridine ring substituted with acetylphenyl groups.

- Molecular Formula : C₂₉H₂₉N₃O₂.

- Key Differences :

Structural and Functional Analysis Table

Key Research Findings

- Electron-Donating Groups : Methoxy substituents (e.g., in ) improve solubility but may reduce metabolic oxidation .

- Aromatic Expansion : Naphthalene derivatives () trade pyridine’s hydrogen-bonding capability for enhanced aromatic interactions .

- Pharmacological Optimization : Leniolisib’s trifluoromethyl group exemplifies how halogenation boosts target affinity and in vivo stability .

- Conformational Flexibility: Pyrrolidine’s ring puckering in compounds like ’s enones enables adaptable binding to enzyme pockets .

Biological Activity

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one, a compound with the chemical formula C₁₂H₁₆N₂O and CAS number 1355224-01-9, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry.

Synthesis

The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions that incorporate pyridine and pyrrolidine derivatives. The specific synthetic routes may vary, but they generally aim to enhance the yield and purity of the final product.

Anticancer Activity

Research has highlighted the anticancer potential of pyridine derivatives. For example, certain pyridine-containing compounds have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The biological activity of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one in cancer models remains an area for further investigation.

Neuropharmacological Effects

Compounds featuring pyrrolidine and pyridine motifs have been studied for their neuropharmacological properties. They may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. The exact effects of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one on neurobiology are yet to be elucidated.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and proliferation inhibition of related compounds on various cell lines. For instance, a study reported the half-maximal inhibitory concentration (IC₅₀) values for similar compounds, demonstrating their potential as therapeutic agents against specific diseases.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | HSC-T6 | 45.69 |

| Compound B | HSC-T6 | 45.81 |

These findings suggest that further exploration into the biological activity of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one could yield promising results in drug development.

Mechanistic Insights

The mechanisms underlying the biological activities of related compounds often involve modulation of signaling pathways associated with cell growth and apoptosis. Understanding these mechanisms can provide insights into the therapeutic potential of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one.

Toxicological Assessments

Safety evaluations are crucial for any new compound intended for therapeutic use. Preliminary toxicological assessments of structurally similar compounds indicate varying levels of cytotoxicity, emphasizing the need for comprehensive toxicity studies on 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.